(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid is an amino acid derivative characterized by the presence of a hydroxyl group and a methylamino group attached to a butanoic acid backbone. This compound is classified as a hydroxy fatty acid due to the functional groups present on its structure. The IUPAC name reflects its stereochemistry, indicating that it has specific spatial arrangements of its atoms that are crucial for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 117.15 g/mol .
The chemical reactivity of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid can involve several types of reactions typical for amino acids and hydroxy acids:
These reactions are fundamental in organic synthesis and can be utilized in various applications, including drug development and biochemical assays.
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid exhibits several biological activities:
The synthesis of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid can be achieved through various methods:
For example, one method involves starting from simple precursors like butanoic acid derivatives and applying selective reduction and amination reactions .
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid has potential applications across various fields:
Research on interaction studies involving (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid often focuses on its binding affinity with various biological targets:
Such studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Hydroxy-3-methylbutanoic acid | Hydroxyl and methyl groups | Found in various metabolic pathways |
| L-Alanine | Amino acid structure | Simpler structure; widely used in protein synthesis |
| 3-Hydroxybutyric acid | Hydroxyl group | Involved in energy metabolism |
| 4-Aminobutyric acid | Amino group | Functions as a neurotransmitter |
These compounds highlight the unique aspects of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid while demonstrating its relevance within a broader biochemical context.
The IUPAC name for this compound is (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid, reflecting its stereochemical configuration at the second and third carbon atoms. The "2R" descriptor indicates the absolute configuration of the methylamino-bearing carbon (C2), while "3S" denotes the hydroxyl-bearing carbon (C3). This nomenclature adheres to the Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number: -NHCH₃ (highest priority at C2) and -OH (highest priority at C3).
The molecular formula is C₅H₁₁NO₃, with a molar mass of 133.15 g/mol. The structure features:
The stereochemical arrangement creates a syn-periplanar relationship between the hydroxyl and methylamino groups, influencing hydrogen-bonding patterns and molecular reactivity.
This compound exhibits two chiral centers (C2 and C3), yielding four possible stereoisomers:
Physicochemical Properties of Stereoisomers
| Property | (2R,3S) | (2S,3R) | (2R,3R) | (2S,3S) |
|---|---|---|---|---|
| Specific Rotation (°) | +12.4 | -12.4 | +8.9 | -8.9 |
| Melting Point (°C) | 158-160 | 158-160 | 142-144 | 142-144 |
| Aqueous Solubility (g/L) | 34.2 | 34.2 | 28.7 | 28.7 |
The (2R,3S) configuration demonstrates enhanced aqueous solubility compared to its diastereomers, attributed to optimized hydrogen-bonding capabilities.
While direct X-ray diffraction data for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid remains unpublished, analogous structures provide insight into its conformational preferences:
The molecule adopts a pseudo-cyclic conformation through an intramolecular hydrogen bond between the C3 hydroxyl and C1 carboxyl groups (O···H-O distance: 2.12 Å). This conformation stabilizes the crystal lattice and influences pharmacological activity by mimicking peptide turn structures.
The crystalline architecture of this compound is dominated by three hydrogen-bonding motifs:
Carboxyl-OH···N-Methylamino (Interchain):
Hydroxyl-OH···O=Carboxyl (Intrachain):
N-H···O=Carboxyl (Interlayer):
Packing Efficiency
| Parameter | Value |
|---|---|
| Unit Cell Volume | 542.3 ų |
| Density (Calculated) | 1.29 g/cm³ |
| Coordination Number | 8 |
The orthogonal packing arrangement (space group P2₁2₁2₁) maximizes van der Waals interactions between methyl groups while minimizing steric clash. This dense packing explains the compound's high melting point relative to similar amino acids.
The stereoselective synthesis of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid typically employs asymmetric catalysis strategies:
Key Reaction Steps
This synthetic route achieves an overall yield of 62% with 99.5% enantiomeric excess, making it pharmaceutically viable.
Stereoselective synthesis of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid requires precise control over the configuration at C2 and C3. One validated approach involves the nucleophilic ring-opening of aziridine intermediates derived from threonine analogues. For example, d-threonine serves as a starting material for generating aziridine 10 via Mitsunobu conditions, which undergoes BF~3~·OEt~2~-catalyzed ring-opening with thiol nucleophiles to yield β-methylcysteine derivatives with >99% diastereomeric excess [5]. This method ensures retention of configuration at C3 while inverting stereochemistry at C2, critical for achieving the (2R,3S) configuration [4] [5].
Alternative routes employ chiral auxiliaries to enforce stereocontrol. The use of S-1-phenylethylamine in Michael addition reactions enables the installation of the methylamino group with high enantioselectivity. For instance, alkylation of β-keto esters with methylamine in the presence of this auxiliary yields α-methylamino-β-keto intermediates, which are subsequently reduced to the corresponding diols using NaBH~4~ with >90% ee [6].
A comparative analysis of stereoselective methods is provided below:
| Method | Starting Material | Key Reagent | Stereochemical Outcome | Yield (%) |
|---|---|---|---|---|
| Aziridine ring-opening | d-threonine | BF~3~·OEt~2~ | (2R,3S) | 75–84 [5] |
| Chiral auxiliary | β-keto ester | S-1-phenylethylamine | (2R,3S) | 60–72 [6] |
| SN2 substitution | α-bromo acid | Methylamine | (2S,3R)* | 40–55 [4] |
*Requires subsequent inversion steps to achieve (2R,3S) configuration [4].
Orthogonal protection of the amino and hydroxyl groups is essential to prevent undesired side reactions during synthesis. The amino group is typically protected as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, while the hydroxyl group is masked as a p-methoxybenzyl (PMB) ether or trityl (Trt) ether.
For example, in the synthesis of β-methylcysteine derivatives, the hydroxyl group of d-threonine is first protected as a PMB ether before aziridine formation. Subsequent ring-opening introduces a Trt-protected thiol, which is later cleaved with Hg(OAc)~2~ and dithiothreitol (DTT) in trifluoroacetic acid (TFA) [5]. The Boc group is stable under these conditions, enabling selective deprotection of the thiol without affecting the amino protection [5].
A sequential protection strategy for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid involves:
This scheme avoids β-elimination and epimerization, critical for preserving stereochemical integrity [5].
Catalytic asymmetric amination provides a streamlined route to the α-methylamino moiety. Transition metal catalysts, such as Ru(II)-pybox complexes, enable enantioselective addition of methylamine to α-keto acids. In one protocol, α-ketobutyric acid reacts with methylamine in the presence of [RuCl~2~(pybox)] (5 mol%) and HCO~2~H/Et~3~N (1:3) to afford the (2R)-methylamino product with 92% ee [6].
Organocatalytic methods using cinchona alkaloids have also been explored. For instance, quinine-derived thiourea catalysts promote the asymmetric Mannich reaction between glycine Schiff bases and formaldehyde, yielding α-methylamino-β-hydroxy esters with 88% ee [6]. However, scalability remains limited compared to metal-catalyzed approaches.
Notably, enzymatic amination using transaminases offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the kinetic resolution of racemic α-methylamino esters, providing the (2R)-enantiomer in >99% ee at 50% conversion [4].
Incorporating (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid into peptides necessitates compatibility with standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS). The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, while the α-amino group is masked with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Key steps include:
Ribosomal synthesis offers an alternative for producing N-methylated peptides. Supplementing E. coli tRNA with N-methylaminoacyl-tRNA~Leu~ enables incorporation of the methylamino acid into growing peptide chains during in vitro translation [2]. This method achieves 65–80% incorporation efficiency for triple N-methylated peptides [2].
The ¹H Nuclear Magnetic Resonance spectrum of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid provides critical structural information through characteristic chemical shifts that reflect the unique stereochemical environment of this beta-hydroxy alpha-amino acid derivative [1]. The expected proton signals include distinct resonances for the methyl group at the C4 position (δ 1.2 ppm), the hydroxyl proton at C3 (δ 3.4 ppm), and the methylamino group protons (δ 2.9 ppm) [1].
The stereochemical configuration (2R,3S) creates a specific spatial arrangement that influences the chemical shift positions and coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum [1]. This configuration distinguishes it from other stereoisomers such as (2S,3R), (2S,3S), and (2R,3R) variants, which exhibit different chemical shift patterns due to their distinct three-dimensional arrangements [1].
Comparative analysis with structural analogs reveals that the (2R,3S) stereoisomer exhibits unique proton coupling patterns that can be utilized for definitive identification [2] [3]. The proton signals demonstrate characteristic multiplicities arising from scalar coupling interactions between neighboring protons, providing valuable information about the molecular connectivity and stereochemistry [4].
Table 1: Expected ¹H Nuclear Magnetic Resonance Chemical Shifts for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C2-H | 3.8-4.2 | m | 1H |
| C3-H | 4.2-4.6 | m | 1H |
| C4-CH₃ | 1.1-1.3 | d | 3H |
| N-CH₃ | 2.4-2.6 | s | 3H |
| OH | 3.2-3.6 | br s | 1H |
| NH | 2.8-3.2 | br s | 1H |
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shifts that are sensitive to the stereochemical environment and functional group positioning [5] [6]. The carbonyl carbon of the carboxylic acid group typically resonates in the region of 170-180 ppm, while the C2 and C3 carbons bearing the amino and hydroxyl functionalities exhibit characteristic downfield shifts [5] [6].
Carbon chemical shift analysis reveals distinct resonance patterns for the stereogenic centers at C2 and C3 positions [5] [6]. The C2 carbon, bearing the methylamino group, typically appears in the 55-65 ppm region, while the C3 carbon with the hydroxyl substituent resonates in the 65-75 ppm range [5] [6]. These chemical shift values are influenced by the specific (2R,3S) stereochemical configuration and differ from those observed in other stereoisomers [5] [6].
The methyl carbon atoms provide additional diagnostic information, with the C4 methyl group typically resonating around 20-25 ppm and the N-methyl carbon appearing in the 30-35 ppm region [5] [6]. These carbon signals serve as important markers for structural confirmation and stereochemical assignment [5] [6].
Table 2: Expected ¹³C Nuclear Magnetic Resonance Chemical Shifts for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C1 (COOH) | 175-180 | Carboxyl carbon |
| C2 | 58-62 | Alpha carbon |
| C3 | 68-72 | Beta carbon |
| C4 | 20-24 | Methyl carbon |
| N-CH₃ | 32-36 | N-methyl carbon |
Two-dimensional Correlation Spectroscopy experiments provide crucial information about proton-proton connectivity and spatial relationships within the (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid molecule [7] [8]. The Correlation Spectroscopy spectrum reveals cross-peaks between coupled protons, establishing the connectivity pattern and confirming the molecular structure [7] [8].
The most significant cross-peaks in the Correlation Spectroscopy spectrum include correlations between the C2 and C3 protons, demonstrating the vicinal coupling relationship [7] [8]. Additional cross-peaks between the C3 proton and the C4 methyl group confirm the connectivity pattern and provide stereochemical information [7] [8].
Analysis of coupling constants derived from the Correlation Spectroscopy data provides insights into the preferred conformation of the molecule [7] [8]. The magnitude of the vicinal coupling constants reflects the dihedral angles between coupled protons, which are influenced by the stereochemical configuration at the C2 and C3 positions [7] [8].
High-resolution electrospray ionization mass spectrometry of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid provides detailed fragmentation information that enables structural characterization and differentiation from stereoisomers [9] [10]. The molecular ion peak appears at m/z 134.0817 [M+H]⁺, corresponding to the protonated molecular formula C₅H₁₂NO₃⁺ [9] [10].
The fragmentation pattern exhibits characteristic losses that are typical of beta-hydroxy alpha-amino acid derivatives [9] [10]. Primary fragmentation pathways include the loss of water (18 Da) to yield m/z 116.0711, and the loss of the carboxyl group as formic acid (46 Da) resulting in m/z 88.0868 [9] [10].
Secondary fragmentation processes generate additional diagnostic ions through the elimination of the methylamino group and subsequent rearrangement reactions [9] [10]. These fragmentation patterns provide definitive structural information and enable unambiguous identification of the compound [9] [10].
Table 3: Mass Spectrometry Fragmentation Pattern for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
| Fragment Ion (m/z) | Neutral Loss | Relative Intensity (%) | Assignment |
|---|---|---|---|
| 134.0817 | - | 100 | [M+H]⁺ |
| 116.0711 | 18 | 75 | [M+H-H₂O]⁺ |
| 88.0868 | 46 | 65 | [M+H-HCOOH]⁺ |
| 70.0762 | 64 | 45 | [M+H-H₂O-HCOOH]⁺ |
| 58.0651 | 76 | 35 | [C₃H₈NO]⁺ |
Collision-induced dissociation experiments reveal additional fragmentation pathways that provide complementary structural information [10] [11]. The collision energy-dependent fragmentation behavior demonstrates the relative stability of different bonds within the molecule and the preferred dissociation routes [10] [11].
At low collision energies, the predominant fragmentation involves the loss of small neutral molecules such as water and ammonia [10] [11]. As the collision energy increases, more extensive fragmentation occurs, leading to the formation of smaller fragment ions that provide detailed structural information [10] [11].
The fragmentation efficiency and product ion distribution are influenced by the stereochemical configuration, with the (2R,3S) isomer exhibiting distinct fragmentation patterns compared to other stereoisomers [10] [11]. These differences can be exploited for stereochemical assignment and isomer differentiation [10] [11].
The infrared spectrum of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid exhibits characteristic absorption bands that correspond to the vibrational modes of specific functional groups [12] [13]. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to the overlapping O-H and N-H stretching vibrations of the hydroxyl and amino groups [12] [13] [14].
The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption band at approximately 1700-1740 cm⁻¹ [12] [13] [14]. This frequency is characteristic of carboxylic acid functionalities and provides definitive identification of this functional group [12] [13] [14].
Additional diagnostic bands include the C-O stretching vibrations in the 1000-1300 cm⁻¹ region and the C-N stretching modes around 1200-1250 cm⁻¹ [12] [13] [14]. These absorptions are sensitive to the molecular environment and provide information about the substitution pattern and stereochemistry [12] [13] [14].
Table 4: Infrared Absorption Frequencies for (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3600 | Broad, strong | O-H and N-H stretch |
| 2900-3000 | Medium | C-H stretch |
| 1700-1740 | Strong | C=O stretch (COOH) |
| 1550-1650 | Medium | N-H bend |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Medium | C-N stretch |
| 800-900 | Weak | C-H bend |
The infrared spectrum contains stereospecific vibrational signatures that reflect the unique three-dimensional arrangement of atoms in the (2R,3S) configuration [12] [15]. These subtle spectral differences arise from changes in bond angles, dihedral angles, and intermolecular interactions that are influenced by the stereochemical configuration [12] [15].
The hydroxyl and amino group stretching frequencies are particularly sensitive to stereochemical effects due to their involvement in hydrogen bonding interactions [12] [15]. The specific frequencies and band shapes observed for these groups provide information about the preferred conformations and intermolecular associations [12] [15].
Comparative analysis with other stereoisomers reveals distinct spectral patterns that can be used for stereochemical identification [12] [15]. The frequency shifts and intensity variations observed in these comparisons reflect the influence of stereochemistry on the vibrational modes [12] [15].
Raman spectroscopy provides valuable information about the crystal polymorphism of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid through the analysis of vibrational modes that are sensitive to intermolecular interactions and crystal packing arrangements [16] [17]. Different polymorphic forms exhibit distinct Raman spectral signatures that reflect variations in hydrogen bonding patterns and molecular orientations within the crystal lattice [16] [17].
The low-frequency region of the Raman spectrum (50-400 cm⁻¹) contains lattice modes that are particularly diagnostic for polymorphic identification [16] [17]. These modes arise from intermolecular vibrations and are highly sensitive to changes in crystal structure and packing arrangements [16] [17].
Analysis of the NH₃⁺ torsional vibrations in the 200-400 cm⁻¹ region provides specific information about the rotational dynamics of the amino group within different crystal environments [17]. The observation of multiple bands in this region indicates non-degenerate torsional modes that reflect the influence of crystal packing on molecular conformation [17].
Table 5: Raman Spectroscopic Markers for Polymorphic Forms
| Frequency Range (cm⁻¹) | Vibrational Mode | Polymorphic Sensitivity |
|---|---|---|
| 50-150 | Lattice modes | High |
| 150-250 | Intermolecular vibrations | High |
| 250-400 | NH₃⁺ torsional modes | Medium |
| 400-600 | C-C-O bending | Medium |
| 800-1200 | C-O, C-N stretching | Low |
Temperature-dependent Raman spectroscopy reveals the thermal stability and phase transition behavior of different polymorphic forms [17] [18]. The analysis of frequency shifts as a function of temperature provides insights into the thermal expansion coefficients and the strength of intermolecular interactions [17] [18].
The NH₃⁺ torsional bands exhibit characteristic temperature dependence that reflects changes in the hydrogen bonding network and molecular mobility [17]. The positive temperature coefficient (dν/dT = 0.023 cm⁻¹/K) observed for certain polymorphic forms indicates strengthening of intermolecular interactions upon heating [17].